4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a bromothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
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Step 1: Synthesis of 4-bromothiophene-2-carbaldehyde
- React 4-bromothiophene with a formylating agent (e.g., DMF and POCl3) to obtain 4-bromothiophene-2-carbaldehyde.
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Step 2: Synthesis of this compound
- Perform a Knoevenagel condensation reaction between 4-bromothiophene-2-carbaldehyde and 4-cyanobenzoic acid in the presence of a base (e.g., piperidine) to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Use of nucleophiles like sodium azide (NaN3) for bromine substitution.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 4-[(E)-2-(4-aminothiophen-2-yl)-1-cyanoethenyl]benzoic acid.
Substitution: Formation of 4-[(E)-2-(4-azidothiophen-2-yl)-1-cyanoethenyl]benzoic acid.
Scientific Research Applications
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid depends on its application. In organic electronics, its electronic properties are influenced by the conjugation between the thiophene and benzoic acid moieties. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)thiophene-2-carboxylic acid
- 4-(5-bromothiophen-2-yl)benzoic acid
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is unique due to the presence of both a cyano group and a bromothiophene moiety, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential in organic electronics and materials science.
Properties
IUPAC Name |
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-6-13(19-8-12)5-11(7-16)9-1-3-10(4-2-9)14(17)18/h1-6,8H,(H,17,18)/b11-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGFMXLLCBQGX-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=CS2)Br)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC(=CS2)Br)/C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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